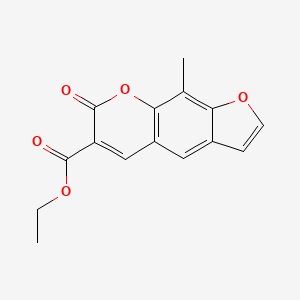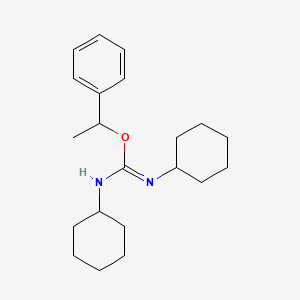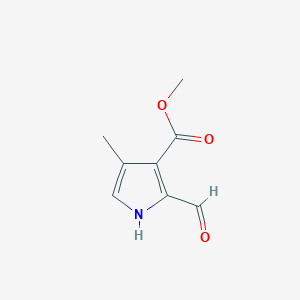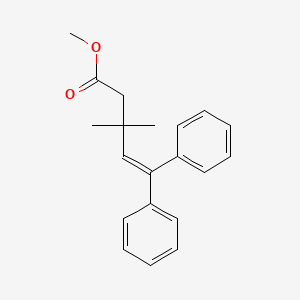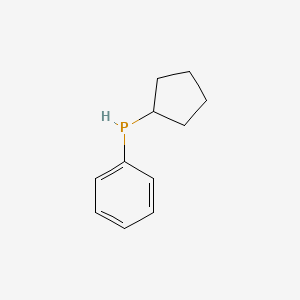
Cyclopentyl(phenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl(phenyl)phosphane is an organophosphorus compound characterized by the presence of a cyclopentyl group and a phenyl group attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentyl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with chlorophenylphosphine. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction, and advanced purification techniques such as distillation or recrystallization are employed to obtain the pure compound .
化学反応の分析
Types of Reactions: Cyclopentyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under anhydrous conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphines with different functional groups.
科学的研究の応用
Cyclopentyl(phenyl)phosphane has a wide range of applications in scientific research:
作用機序
The mechanism by which cyclopentyl(phenyl)phosphane exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include coordination with metal centers, activation of substrates, and stabilization of reaction intermediates .
類似化合物との比較
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Cyclohexyl(phenyl)phosphane: Similar to cyclopentyl(phenyl)phosphane but with a cyclohexyl group instead of a cyclopentyl group.
Diphenyl(cyclopentyl)phosphane: Contains two phenyl groups and one cyclopentyl group attached to the phosphorus atom.
Uniqueness: this compound is unique due to the presence of both a cyclopentyl and a phenyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form with transition metals, making it a valuable ligand in various catalytic processes .
特性
CAS番号 |
54722-15-5 |
|---|---|
分子式 |
C11H15P |
分子量 |
178.21 g/mol |
IUPAC名 |
cyclopentyl(phenyl)phosphane |
InChI |
InChI=1S/C11H15P/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2 |
InChIキー |
SAMGHXAPVNSOEU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)PC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


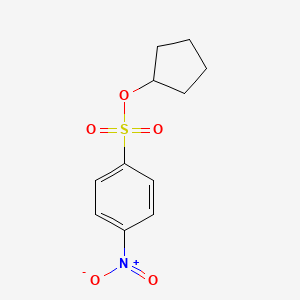

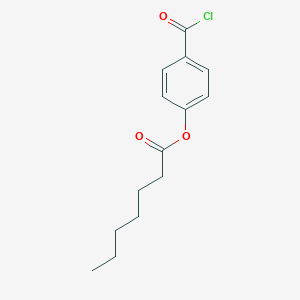
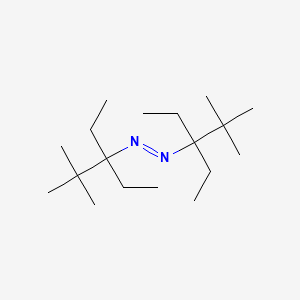
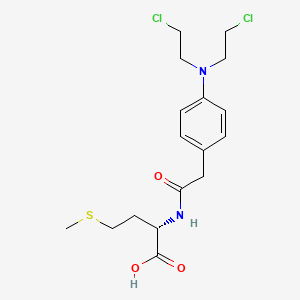

![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)

